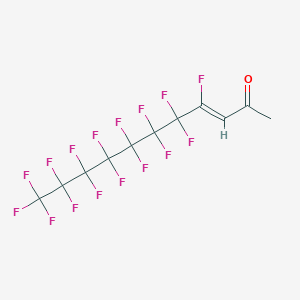
(3Z)-4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-hexadecafluoroundec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-hexadecafluoroundec-3-en-2-one is a chemical compound with the molecular formula C11H4F16O It is known for its unique structure, which includes a highly fluorinated carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-hexadecafluoroundec-3-en-2-one typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of undec-3-en-2-one using elemental fluorine or a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow reactor to ensure precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of hazardous side reactions.
Chemical Reactions Analysis
Types of Reactions
(3Z)-4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-hexadecafluoroundec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3Z)-4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-hexadecafluoroundec-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques such as MRI.
Industry: Utilized in the production of specialized polymers and coatings due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3Z)-4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-hexadecafluoroundec-3-en-2-one involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic environment of the target molecules, affecting their function. The compound’s fluorinated chain can also interact with hydrophobic regions of proteins and membranes, influencing their structure and activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar carbonyl structure but without the extensive fluorination.
Acetylacetone: Another compound with a carbonyl group, used in various chemical syntheses.
Uniqueness
The extensive fluorination of (3Z)-4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-hexadecafluoroundec-3-en-2-one sets it apart from other similar compounds. This fluorination imparts unique properties such as high chemical stability, resistance to degradation, and distinctive electronic characteristics, making it valuable in specialized applications.
Properties
CAS No. |
136909-85-8 |
|---|---|
Molecular Formula |
C11H4F16O |
Molecular Weight |
456.12 g/mol |
IUPAC Name |
(Z)-4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-hexadecafluoroundec-3-en-2-one |
InChI |
InChI=1S/C11H4F16O/c1-3(28)2-4(12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)27/h2H,1H3/b4-2- |
InChI Key |
FGWAKQKTCXBUER-RQOWECAXSA-N |
Isomeric SMILES |
CC(=O)/C=C(/C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F |
Canonical SMILES |
CC(=O)C=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


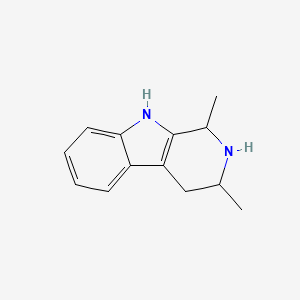
![phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11092893.png)
![5-Bromo-2-hydroxybenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11092899.png)
![(4Z)-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B11092917.png)
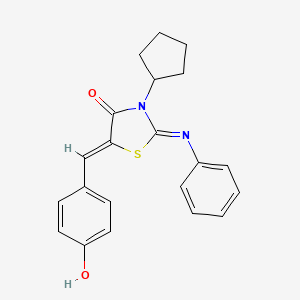
![5-{(2Z)-2-[1-(3,4-dihydroxyphenyl)ethylidene]hydrazinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11092922.png)
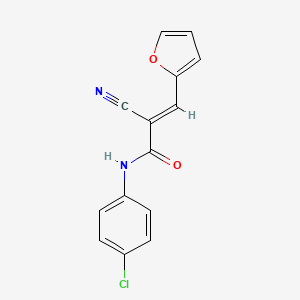
![N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11092927.png)
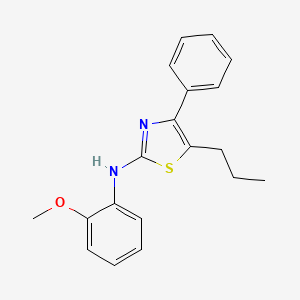
![methyl 4-[({[(4E)-4-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11092937.png)
![1,3-dioxo-2-[4-(phenylamino)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11092939.png)
amino}-4-oxobutanoic acid](/img/structure/B11092950.png)
![6-[(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-9H-purin-2-amine](/img/structure/B11092953.png)
![1-Chloro-7-phenyl-8-oxatricyclo[4.3.0.0~2,7~]nonan-9-one](/img/structure/B11092960.png)
